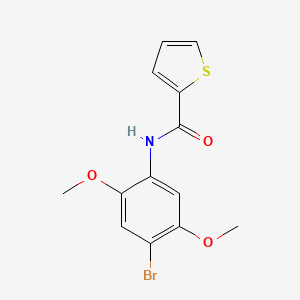

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide

Overview

Description

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromo group and two methoxy groups attached to the phenyl ring, which is further connected to a thiophene ring via a carboxamide linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,5-dimethoxyphenylacetic acid to introduce the bromo group. This is followed by the formation of the carboxamide linkage through a condensation reaction with thiophene-2-carboxylic acid. The reaction conditions often include the use of reagents such as thionyl chloride for the activation of carboxylic acids and amines for the formation of amides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex aromatic systems .

Scientific Research Applications

Serotonin Receptor Interaction

Research indicates that N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide exhibits notable activity concerning serotonin receptors, especially the 5-HT₂A receptor, which plays a crucial role in various neurological processes and psychiatric disorders. Compounds with similar structures have been studied for their binding affinities to these receptors, suggesting that this compound may serve as a lead compound in developing new therapeutic agents targeting conditions influenced by serotonin signaling.

Potential Therapeutic Uses

Given its interaction with serotonin receptors, this compound could be explored for applications in treating psychiatric disorders such as depression and anxiety. Its unique structure may allow for the development of derivatives with enhanced efficacy or reduced side effects compared to existing treatments.

Organic Semiconductors

The distinctive chemical structure of this compound makes it a candidate for use in organic electronics. Its thiophene component is known for contributing to the electronic properties necessary for organic semiconductors. Research into the synthesis and characterization of this compound could lead to advancements in organic solar cells or light-emitting diodes (LEDs).

Dyes and Pigments

The compound's ability to undergo various chemical reactions allows it to be functionalized further, potentially leading to applications in dye chemistry. Its structural characteristics may enable the development of new dyes with specific optical properties suitable for various industrial applications.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity. The compound's reactivity is attributed to its functional groups:

- Carboxamide Group : Can undergo hydrolysis under acidic or basic conditions.

- Bromine Atom : Participates in nucleophilic substitution reactions.

- Methoxy Groups : Involved in electrophilic aromatic substitution reactions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2,5-dimethoxyphenethylamine | Contains a phenethylamine moiety | Known for psychoactive properties |

| 25B-NBOMe | A phenethylamine derivative with methoxy groups | Potent hallucinogenic effects |

| 25I-NBOMe | Similar structure with iodine substitution | Higher potency compared to other derivatives |

| 2C-T-7 | Dimethoxy-substituted phenethylamine | Noted for entactogenic effects |

This compound stands out due to its incorporation of a thiophene ring and specific receptor interactions that differentiate it from other compounds primarily studied for their psychoactive properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide

- 4-Bromo-2,5-dimethoxyphenethylamine

- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

Uniqueness

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .

Biological Activity

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with serotonin receptors. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂BrN₁O₃S, with a molecular weight of approximately 342.21 g/mol. The compound features a thiophene ring and a carboxamide functional group, which contribute to its unique reactivity and biological properties. The presence of bromine and methoxy groups enhances its interaction with biological targets.

Interaction with Serotonin Receptors

Research indicates that this compound exhibits notable activity related to serotonin receptors, particularly the 5-HT₂A receptor. This receptor is implicated in various neurological processes and disorders. Preliminary studies suggest that the compound may selectively bind to serotonin receptors with varying affinities compared to other compounds in its class .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Serotonin Receptor Binding | Selective binding to 5-HT₂A receptors; potential implications for psychiatric disorders. |

| Antimicrobial Properties | Potential antimicrobial activity; further studies required for validation. |

| Pharmacological Applications | Potential use as a lead compound for developing therapeutic agents targeting serotonin signaling. |

Case Studies and Research Findings

- Serotonin Receptor Studies : Initial studies have shown that compounds structurally similar to this compound exhibit varying degrees of affinity towards serotonin receptors. These studies often utilize radiolabeled ligands to assess binding kinetics and receptor activation profiles in vitro and in vivo.

- Synthesis Techniques : The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity. Common methods include nucleophilic substitution reactions facilitated by the bromine atom.

- Comparative Analysis with Similar Compounds : A comparative analysis reveals that while several compounds share structural similarities with this compound, its unique incorporation of the thiophene ring differentiates it from others primarily studied for their psychoactive properties. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2,5-dimethoxyphenethylamine | Contains a phenethylamine moiety | Known for psychoactive properties |

| 25B-NBOMe | A phenethylamine derivative with methoxy groups | Potent hallucinogenic effects |

| 25I-NBOMe | Similar structure with iodine substitution | Higher potency compared to other derivatives |

| 2C-T-7 | Dimethoxy-substituted phenethylamine | Noted for entactogenic effects |

Properties

IUPAC Name |

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3S/c1-17-10-7-9(11(18-2)6-8(10)14)15-13(16)12-4-3-5-19-12/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREZRUDZUFXINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CS2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350179 | |

| Record name | N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5868-20-2 | |

| Record name | N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.